1,3,3-Trimethyl-5-nitroindolin-2-imine
Description
1,3,3-Trimethyl-5-nitroindolin-2-imine is a substituted indoline derivative characterized by a nitro group at position 5, methyl groups at positions 1 and 3, and an imine functional group at position 2. Indoline scaffolds are widely studied due to their presence in bioactive molecules and synthetic intermediates .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-5-nitroindol-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)8-6-7(14(15)16)4-5-9(8)13(3)10(11)12/h4-6,12H,1-3H3 |
InChI Key |
YYAOOWRLLURMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-nitroindolin-2-imine can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone in acetic acid at reflux conditions yields 2,3,3-trimethyl-5-nitroindolenine .
Industrial Production Methods
Industrial production methods for 1,3,3-Trimethyl-5-nitroindolin-2-imine typically involve large-scale Fischer indole synthesis reactions. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5-nitroindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 1,3,3-trimethyl-5-aminoindolin-2-imine.
Reduction: Formation of 1,3,3-trimethyl-5-aminoindolin-2-imine.
Substitution: Formation of various substituted indolin-2-imine derivatives.
Scientific Research Applications
1,3,3-Trimethyl-5-nitroindolin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between 1,3,3-Trimethyl-5-nitroindolin-2-imine and related indoline/indolenine derivatives:
Physicochemical Properties
- Thermal Stability : Compounds like 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione exhibit high melting points (>300°C) due to rigid aromatic systems . The imine group in 1,3,3-Trimethyl-5-nitroindolin-2-imine may confer similar thermal stability.
- Solubility : The nitro group increases polarity, but 1,3,3-trimethyl substitution enhances lipophilicity, suggesting moderate solubility in organic solvents. In contrast, 1,3,3-Trimethyl-2-methyleneindolin-5-amine (with a polar amine group) is more water-soluble .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
